1-Benzyl-3-fluorobenzene
Overview
Description
“Benzene, 1-fluoro-3-(phenylmethyl)-” is a chemical compound with the molecular formula C13H11F . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for “Benzene, 1-fluoro-3-(phenylmethyl)-” were not found, benzene derivatives can be synthesized through various methods. For instance, benzene can undergo reactions such as acylation and bromination . The order of these reactions can change the products produced .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-fluoro-3-(phenylmethyl)-” consists of a benzene ring with a fluorine atom and a phenylmethyl group attached . The 3D structure of this compound can be viewed using specific software .
Chemical Reactions Analysis
Benzene derivatives can undergo various chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, sulphonation, and halogenation . They can also undergo Friedel Craft’s alkylation and acylation reactions .
Physical and Chemical Properties Analysis
Benzene, the parent compound of “Benzene, 1-fluoro-3-(phenylmethyl)-”, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
Anodic Oxidation and Fluoro Compounds :
- Anodic oxidation of polymethyl and ethylenic derivatives of benzene has been studied, with fluoro compounds obtained in good yields (Bensadat, Bodennec, Laurent, & Tardivel, 1982).
Synthesis and Nucleophilic Aromatic Substitution :
- 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared and subjected to nucleophilic aromatic substitution, affording novel (pentafluorosulfanyl)benzenes (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Coordination Chemistry of Fluorocarbons :
- The study on 1,3-bis(bromomethyl)-2-fluorobenzene and related compounds revealed significant shifts in (19)F NMR resonances when coordinating with metal ions (Plenio, Hermann, & Diodone, 1997).
Stereoselective Synthesis of Fluoroalkenes :
- A stereoselective synthesis method for 2,2-disubstituted 1-fluoro-alkenes was developed, including compounds like (E)-[[fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene (McCarthy, Matthews, & Paolini, 2003).
Photodehalogenation Studies :
- The study on the photodehalogenation of fluoro or chlorobenzene derivatives, including their intermediates like phenyl cations and benzyne, highlighted the direct effect of substituents on the products (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Electrochemical Methods to Vinyl Fluorides :
- The electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile resulted in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, with the yield depending on the presence of proton donors (Kunugi, Yamane, Yasuzawa, Matsui, Uno, & Sakamoto, 1993).
DFT-Based Study on Liquid Crystal Molecules :
- A computational study using density functional theory (DFT) investigated the effect of an electric field on the polarizability and HOMO–LUMO gap of fluoro-benzene derivatives, revealing significant changes in polarizability with varying electric fields (Upadhyay, Mishra, Trivedi, Kumar, Kumar, & Kumar, 2020).
Green Fluorophores from Single Benzene :
- 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel architecture for green fluorophores, demonstrated high fluorescence emission, photostability, and solvent- and pH-independent properties (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJVVMNLYVCJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164350 | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-00-0 | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.